molecular formula C13H14N2O4S B6281720 2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid CAS No. 1257420-62-4

2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid

Cat. No. B6281720
CAS RN: 1257420-62-4
M. Wt: 294.3
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid” features a tert-butoxy carbonyl group, which is a carbonyl group attached to a bulky tertiary butyl group . This group can protect the carbonyl from reacting with other molecules and can also influence the compound’s solubility and stability .


Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The compound has a heterocyclic thieno[2,3-b]pyridine ring, which is a fused ring system containing both sulfur and nitrogen atoms . This ring can contribute to the compound’s biological activity and selectivity towards specific targets .


Chemical Reactions Analysis

The compound has a carbonyl group, which is a double-bonded oxygen and carbon atom that can act as a Lewis acid or a Lewis base in chemical reactions . The compound includes a carboxylic acid group, which is a carboxyl group (-COOH) that can ionize to release hydrogen ions (protons) in solution, making the compound acidic .


Physical And Chemical Properties Analysis

The compound has a carbonyl group, which is a double-bonded oxygen and carbon atom that can act as a Lewis acid or a Lewis base in chemical reactions . The compound includes a carboxylic acid group, which is a carboxyl group (-COOH) that can ionize to release hydrogen ions (protons) in solution, making the compound acidic .

Mechanism of Action

The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the thieno[3,2-b]pyridine ring system, and then the deprotection of the amine group and carboxylic acid group.", "Starting Materials": [ "2-aminonicotinic acid", "tert-butyl chloroformate", "thiophene-2-carboxaldehyde", "sodium methoxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group: 2-aminonicotinic acid is reacted with tert-butyl chloroformate in the presence of sodium methoxide to form the tert-butoxycarbonyl (Boc) protected amine.", "Synthesis of the thieno[3,2-b]pyridine ring system: Thiophene-2-carboxaldehyde is reacted with the Boc-protected amine in the presence of acetic anhydride and sodium hydroxide to form the thieno[3,2-b]pyridine ring system.", "Deprotection of the amine group and carboxylic acid group: The Boc group is removed using hydrochloric acid, followed by the deprotection of the carboxylic acid group using sodium hydroxide to yield the final product, '2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid'." ] }

CAS RN

1257420-62-4

Product Name

2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid

Molecular Formula

C13H14N2O4S

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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